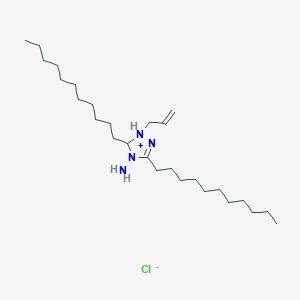
4-(4-Methoxyphenyl)-2-methylidenebut-3-yn-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Methoxyphenyl)-2-methylidenebut-3-yn-1-ol is an organic compound that belongs to the class of phenylpropanoids It is characterized by the presence of a methoxy group attached to a phenyl ring, a methylidene group, and a butyn-1-ol structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxyphenyl)-2-methylidenebut-3-yn-1-ol can be achieved through several synthetic routes. One common method involves the aldol condensation reaction between acetone and p-anisaldehyde (4-methoxybenzaldehyde) under base-catalyzed conditions . The reaction typically involves the following steps:
- Preparation of a solution of p-anisaldehyde in acetone.
- Addition of a potassium hydroxide solution to the mixture with continuous stirring.
- Precipitation of the product by adding water to the reaction mixture.
- Filtration, washing, and recrystallization of the solid product from ethanol.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Methoxyphenyl)-2-methylidenebut-3-yn-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
4-(4-Methoxyphenyl)-2-methylidenebut-3-yn-1-ol has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 4-(4-Methoxyphenyl)-2-methylidenebut-3-yn-1-ol involves its interaction with molecular targets and pathways within biological systems. The compound may act on specific enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in metabolic pathways or modulate receptor activity to produce therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methoxyphenylacetylene: Similar in structure but lacks the butyn-1-ol group.
4-Methoxyphenyl isothiocyanate: Contains an isothiocyanate group instead of the butyn-1-ol structure.
Methedrone: A synthetic cathinone with a methoxyphenyl group but different functional groups and pharmacological properties.
Uniqueness
4-(4-Methoxyphenyl)-2-methylidenebut-3-yn-1-ol is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry and research.
Propriétés
Numéro CAS |
60512-54-1 |
|---|---|
Formule moléculaire |
C12H12O2 |
Poids moléculaire |
188.22 g/mol |
Nom IUPAC |
4-(4-methoxyphenyl)-2-methylidenebut-3-yn-1-ol |
InChI |
InChI=1S/C12H12O2/c1-10(9-13)3-4-11-5-7-12(14-2)8-6-11/h5-8,13H,1,9H2,2H3 |
Clé InChI |
KIFDZERLQFCZGY-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C#CC(=C)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Chloro-6-[4-nitro-2-(prop-2-en-1-yl)phenoxy]pyridazine](/img/structure/B14602653.png)
![2-[(7-Bromohept-5-EN-1-YL)oxy]oxane](/img/structure/B14602659.png)









![2,2-Dimethyl-1-[methyl(trimethylsilyl)phosphanyl]propan-1-one](/img/structure/B14602724.png)

